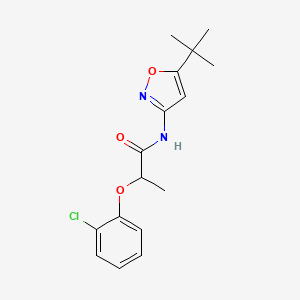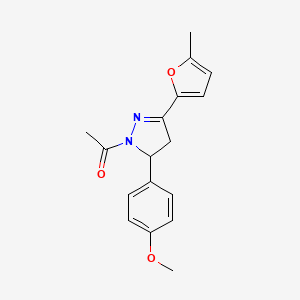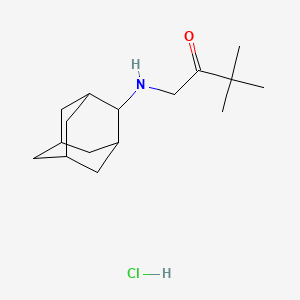![molecular formula C18H22N2O2S B5149390 N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]benzenesulfonamide](/img/structure/B5149390.png)
N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]benzenesulfonamide, commonly known as DNQX, is a potent antagonist of ionotropic glutamate receptors. DNQX has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
作用機序
DNQX acts as a competitive antagonist of ionotropic glutamate receptors, specifically AMPA and kainate receptors. DNQX binds to the receptor site of glutamate, preventing its activation and subsequent ion influx. This leads to the inhibition of synaptic transmission mediated by these receptors.
Biochemical and Physiological Effects:
The blockade of AMPA and kainate receptors by DNQX has been shown to have various biochemical and physiological effects. DNQX can reduce the release of neurotransmitters, such as dopamine and acetylcholine, and inhibit the induction of long-term potentiation (LTP) in the hippocampus. DNQX can also reduce the excitotoxicity and neuronal damage caused by excessive glutamate release.
実験室実験の利点と制限
DNQX has several advantages as a research tool, including its potency, selectivity, and reversibility. DNQX can be used to selectively block AMPA and kainate receptors without affecting NMDA receptors, allowing for the investigation of the specific roles of these receptors in various processes. However, DNQX has some limitations, including its short duration of action and potential off-target effects.
将来の方向性
There are several future directions for the use of DNQX in scientific research. One direction is to investigate the role of AMPA and kainate receptors in the regulation of synaptic plasticity and learning and memory. Another direction is to explore the potential therapeutic applications of DNQX in neurological disorders, such as epilepsy and stroke. Additionally, the development of new DNQX derivatives with improved pharmacokinetic properties and selectivity could enhance its usefulness as a research tool.
合成法
DNQX can be synthesized using a multistep process starting from 2-nitrobenzaldehyde. The first step involves the reduction of 2-nitrobenzaldehyde to 2-amino-5-nitrobenzaldehyde, followed by the reaction with 3-(3,4-dihydro-2(1H)-isoquinolinyl)propylamine to form the intermediate product. The final step involves the reaction of the intermediate product with benzenesulfonyl chloride to yield DNQX.
科学的研究の応用
DNQX is a widely used research tool in neuroscience to study the role of glutamate receptors in synaptic transmission, plasticity, and excitotoxicity. DNQX has been used to investigate the contribution of glutamate receptors in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. DNQX has also been used to study the mechanisms underlying drug addiction and withdrawal.
特性
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-23(22,18-9-2-1-3-10-18)19-12-6-13-20-14-11-16-7-4-5-8-17(16)15-20/h1-5,7-10,19H,6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJCGFLNBBECHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5149307.png)
![3-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5149311.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5149330.png)

![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide](/img/structure/B5149352.png)
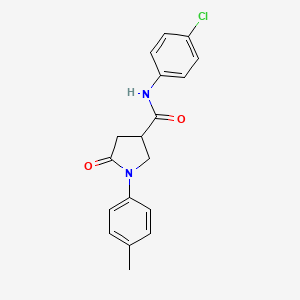

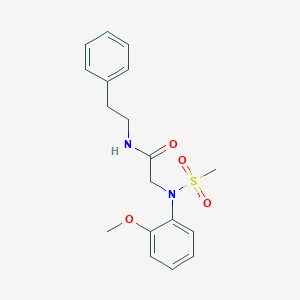
![N-(2-hydroxyethyl)-N-isopropyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149363.png)
![propyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5149364.png)
![(4S*,6R*)-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-6-methyl-2-thioxohexahydro-4-pyrimidinecarboxamide](/img/structure/B5149374.png)
